molecular formula C13H14N2O4 B6263214 2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 1398636-73-1

2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No. B6263214
CAS RN: 1398636-73-1
M. Wt: 262.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a phenyl ring (a variant of benzene). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in various chemical reactions .


Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, pyrazole derivatives can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The presence of the methoxyphenyl and carboxylic acid groups would likely require additional steps or a different synthetic route.


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the pyrazole ring and phenyl ring. The electron-donating methoxy group could potentially increase the electron density of the phenyl ring, affecting its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid' involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form 2-(3-methoxyphenyl)-1,3-dioxolane-4-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(3-methoxyphenyl)-1,3-dioxolane-4-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with hydrazine hydrate in ethanol to form 2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester in the presence of a strong acid such as hydrochloric acid to yield the final product, 2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid." ] }

CAS RN

1398636-73-1

Product Name

2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Molecular Formula

C13H14N2O4

Molecular Weight

262.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.